8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one
CAS No.: 946358-72-1
Cat. No.: VC0368526
Molecular Formula: C14H9BrN2O2
Molecular Weight: 317.14g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946358-72-1 |
|---|---|
| Molecular Formula | C14H9BrN2O2 |
| Molecular Weight | 317.14g/mol |
| IUPAC Name | 8-bromo-6-methyl-2-pyridin-3-yl-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C14H9BrN2O2/c1-8-5-10-12(11(15)6-8)17-13(19-14(10)18)9-3-2-4-16-7-9/h2-7H,1H3 |
| Standard InChI Key | JPINLRDUOMGJCV-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CN=CC=C3 |
Introduction
Chemical Structure and Properties
8-Bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. It features a fused ring system consisting of a benzene ring and a 1,3-oxazin-4-one moiety, with specific substitution patterns that distinguish it from related derivatives. The compound contains a bromine atom at position 8, a methyl group at position 6, and a 3-pyridinyl group at position 2 of the benzoxazinone core. This specific substitution pattern likely contributes to its unique chemical and biological properties compared to other benzoxazinone derivatives. The presence of the pyridine ring introduces additional hydrogen bond acceptor sites that may influence intermolecular interactions and biological activity profiles. The molecular structure combines both electron-withdrawing (bromine and carbonyl) and electron-donating (methyl) groups, creating a distinct electronic distribution across the molecule .
Basic Chemical Information
The compound is characterized by the following fundamental chemical parameters:
| Parameter | Value |
|---|---|
| CAS Number | 946358-72-1 |
| Molecular Formula | C14H9BrN2O2 |
| Molecular Weight | 317.14 g/mol |
| IUPAC Name | 8-bromo-6-methyl-2-pyridin-3-yl-3,1-benzoxazin-4-one |
| Standard InChI | InChI=1S/C14H9BrN2O2/c1-8-5-10-12(11(15)6-8)17-13(19-14(10)18)9-3-2-4-16-7-9/h2-7H,1H3 |
| Standard InChIKey | JPINLRDUOMGJCV-UHFFFAOYSA-N |
| SMILES Notation | CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CN=CC=C3 |
The compound is structurally composed of a benzoxazinone core with specific substitutions that differentiate it from similar compounds in this class. The molecular structure contains multiple functional groups that may serve as potential sites for hydrogen bonding, electron donation/withdrawal, and other intermolecular interactions that can influence its chemical reactivity and biological properties .
Synthesis and Preparation
General Synthetic Approaches
The synthesis of benzoxazinones, including 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, typically involves various condensation reactions between appropriate precursors. Several synthetic routes have been established for preparing benzoxazinone derivatives, which can be adapted for the synthesis of this specific compound. Understanding these general approaches provides insight into potential methods for preparing the target compound with optimal yields and purity .
One common method for synthesizing benzoxazinones involves the reaction of anthranilic acid derivatives with acid chlorides. For the synthesis of 2-aryl-3,1-benzoxazin-4-one derivatives, anthranilic acid reacts with two equivalents of acid chlorides in pyridine solution. The mechanism involves acylation of both the amino and carboxylic acid groups, followed by cyclization to form the benzoxazinone ring system .
Specific Synthetic Route
For 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, a potential synthetic route would likely involve the reaction of an appropriately substituted anthranilic acid (such as 2-amino-3-methyl-5-bromobenzoic acid) with nicotinoyl chloride (3-pyridinecarbonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction would proceed via the following general steps:
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Acylation of the amino group of the anthranilic acid derivative with nicotinoyl chloride
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Formation of a mixed anhydride intermediate
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Intramolecular cyclization to form the benzoxazinone ring system
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Loss of a molecule of acid to yield the final product
This reaction typically requires careful control of temperature and solvent conditions to optimize yield and minimize side products. The purification process would likely involve filtration, washing with appropriate solvents, and recrystallization to obtain the pure compound .
Based on similar syntheses reported in the literature, a typical procedure might involve:
| Reaction Step | Conditions | Comments |
|---|---|---|
| Initial Mixing | 2-amino-3-methyl-5-bromobenzoic acid with nicotinoyl chloride in acetonitrile | Maintaining low temperature (-5°C) initially |
| Base Addition | Triethylamine or pyridine | To neutralize HCl formed during reaction |
| Reaction Time | 1-2 hours | At room temperature after initial mixing |
| Work-up | Addition of water, filtration | To isolate the solid product |
| Purification | Washing with acetonitrile/water mixture, drying | To obtain pure compound |
The yield for similar benzoxazinone syntheses typically ranges from 70-90%, depending on the specific reaction conditions and substituents .
Structural Characterization
Spectroscopic Properties
Spectroscopic techniques are essential for confirming the structure and purity of 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one. While specific spectral data for this exact compound is limited in the available literature, expected spectroscopic properties can be predicted based on similar benzoxazinone derivatives .
The 1H NMR spectrum would likely show signals for:
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The methyl group at position 6 (approximately δ 2.4-2.6 ppm, singlet, 3H)
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Aromatic protons from both the benzoxazinone and pyridine rings (δ 7.0-9.0 ppm)
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Characteristic patterns for the 3-pyridinyl group, including signals for positions 2, 4, 5, and 6 of the pyridine ring
The 13C NMR would show signals for:
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The methyl carbon (approximately δ 18-22 ppm)
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The carbonyl carbon of the benzoxazinone ring (approximately δ 160-165 ppm)
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Various aromatic and heterocyclic carbons in the range of δ 110-155 ppm
Mass spectrometry would typically show a molecular ion peak corresponding to the molecular weight (317.14 g/mol) with characteristic isotope patterns due to the presence of bromine .
Biological Activities of Benzoxazinones
| Biological Activity | Description | Structural Features Contributing to Activity |
|---|---|---|
| Antimicrobial | Activity against various bacteria and fungi | Heterocyclic ring system, specific substituents |
| Anti-inflammatory | Reduction of inflammatory responses | Carbonyl group, heterocyclic structure |
| Antiviral | Activity against certain viral infections | Specific substitution patterns |
| Anticancer | Potential cytotoxicity against cancer cell lines | Presence of halogen substituents, heterocyclic core |
| Enzyme Inhibition | Interaction with specific enzyme targets | Hydrogen bonding capabilities, electronic properties |
The presence of a bromine atom at position 8 and a pyridine ring at position 2 may enhance certain biological activities compared to unsubstituted benzoxazinones. Halogenated compounds often demonstrate improved membrane permeability and target binding, while the pyridine ring can participate in hydrogen bonding interactions with biological targets .
Structure-Activity Relationships
Structure-activity relationship studies on benzoxazinones suggest that the nature and position of substituents significantly influence their biological activities. For 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one, the following structural features may contribute to its potential biological profile:
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The bromine substituent at position 8 may enhance lipophilicity and membrane permeability
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The methyl group at position 6 could influence the electronic distribution within the molecule
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The 3-pyridinyl group at position 2 provides additional sites for hydrogen bonding and target interactions
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The lactone functionality (C=O) in the oxazinone ring serves as a potential hydrogen bond acceptor
Comparing this compound with its isomer, 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one, could provide insights into how the position of the nitrogen atom in the pyridine ring affects biological activity. The 3-pyridinyl substituent places the nitrogen atom at a different position relative to the benzoxazinone core compared to the 4-pyridinyl isomer, potentially resulting in different binding interactions with biological targets.
Chemical Reactivity
General Reactivity Patterns
Benzoxazinones display characteristic reactivity patterns that are relevant to understanding the chemical behavior of 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one. The lactone moiety in the oxazinone ring is particularly susceptible to nucleophilic attack, leading to ring-opening reactions under various conditions .
Common reactions of benzoxazinones include:
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Ring-opening reactions with nucleophiles such as amines, alcohols, and hydroxylamine
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Hydrolysis under acidic or basic conditions
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Aminolysis to form quinazolinone derivatives
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Reactions with heterocyclic amines to form more complex heterocyclic systems
For example, treatment of benzoxazinones with hydroxylamine hydrochloride typically leads to the formation of 3-hydroxy-4(3H)-quinazolinones, which can serve as intermediates for further synthetic transformations .
| Reagent | Expected Product | Potential Application |
|---|---|---|
| Hydroxylamine | 3-Hydroxy-quinazolinone derivative | Intermediate for further synthesis |
| Primary amines | Quinazolinone derivatives | Potential biological activity |
| Ammonia | 4(3H)-Quinazolinone | Scaffold for medicinal chemistry |
| Hydrazine | Hydrazide derivatives | Precursors for heterocyclic synthesis |
The presence of the bromine atom at position 8 also provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings), potentially enabling the synthesis of more complex derivatives with diverse substituents .
Applications in Drug Discovery
Use as Chemical Intermediate
Beyond direct therapeutic applications, 8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one may serve as a valuable intermediate in the synthesis of more complex molecular structures. The reactive lactone moiety and the bromine substituent provide sites for further chemical transformations, enabling the generation of diverse chemical libraries for biological screening .
Potential applications as a chemical intermediate include:
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Synthesis of quinazolinone derivatives through ring-opening reactions
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Generation of hybrid molecules combining the benzoxazinone scaffold with other pharmacophores
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Development of conjugates with biomolecules for targeted drug delivery
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Creation of chemical probes for studying biological processes
These applications highlight the versatility of this compound in medicinal chemistry and drug discovery efforts .
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